molecular formula C9H12BrNS B6325836 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide CAS No. 129791-02-2

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide

Cat. No.: B6325836
CAS No.: 129791-02-2
M. Wt: 246.17 g/mol
InChI Key: JBSBCLYXSCYUJE-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is a heterocyclic compound with a unique structure that includes a benzene ring fused to a thiazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrobromide are not well-studied. Benzothiazepines are known to interact with various enzymes and proteins. For instance, some benzothiazepines are known to interact with calcium channels, influencing the flow of calcium ions into cells

Cellular Effects

Other benzothiazepines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine can be achieved through the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These oximes are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .

Industrial Production Methods

Industrial production methods for 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrobromide typically involve large-scale synthesis using similar reductive ring expansion techniques. The process is optimized for yield and purity, ensuring the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydro-1,4-benzothiazepine
  • 1,5-Benzothiazepine
  • 1,5-Benzodiazepine

Uniqueness

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.BrH/c1-2-5-9-8(4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSBCLYXSCYUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2SC1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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